1,1,1,2,2,3,3-Heptafluoro-5-iodopentane
Overview
Description
Synthesis Analysis
Research on the synthesis of fluorinated compounds includes studies on the addition of free radicals to unsaturated systems, such as the reaction of heptafluoro-2-iodopropane with vinyl fluoride and trifluoroethylene, leading to various adducts under photochemical and thermal conditions (Fleming, Haszeldine, & Tipping, 1973). These reactions highlight the reactivity of fluorinated iodopropanes, which could be relevant to synthesizing 1,1,1,2,2,3,3-heptafluoro-5-iodopentane.
Molecular Structure Analysis
The molecular structure of fluorinated compounds has been analyzed through various methods, including X-ray structure analysis. Studies have established closed-chain conformations for certain nitro derivatives of pentane, providing insights into the electronic structure and intermolecular interactions of fluorinated compounds (Atovmyan et al., 1984). Such analyses are crucial for understanding the structural characteristics of this compound.
Chemical Reactions and Properties
The chemical reactions and properties of fluorinated compounds are diverse. For instance, perfluoro-(3-methylbuta-1,2-diene) can be synthesized from heptafluoro-2-iodopropane, demonstrating the compound's potential as a precursor in various chemical reactions (Banks, Braithwaite, Haszeldine, & Taylor, 1969). These reactions offer insights into the reactivity and potential applications of this compound.
Scientific Research Applications
Radical Addition Reactions : Heptafluoro-2-iodopropane (a related compound) reacts with vinyl fluoride and trifluoroethylene to form adducts like 1,1,1,2,3,4,4-heptafluoro-4-iodo-2-trifluoromethylbutane (Fleming, Haszeldine, & Tipping, 1973).
Photoelectron Spectra : High-resolution photoelectron spectra for various iodine-containing molecules, including 1,1,1,2,2,3,3-heptafluoro-1-iodopropane, have been measured, offering insights into their electronic structures (Boschi & Salahub, 1974).
Synthesis of Fluorocarbon Polymers : Heptafluoro-2-iodopropane is an efficient chain-transfer agent in telomerization reactions, useful in synthesizing models for fluorocarbon polymer systems (Chambers, Hutchinson, Mobbs, & Musgrave, 1964).
Electrochemical Reduction Studies : The electrochemical reduction of compounds including 1,5-dihalopentanes, to which 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is structurally similar, has been studied, revealing potential applications in organic synthesis and electrochemistry (Pritts & Peters, 1994).
Vibrational Spectra and Rotational Isomerism : Studies on the vibrational spectra and rotational isomerism of chain molecules like 1-iodopentanes provide insights into the structural and electronic properties of such compounds (Matsuura et al., 1979).
Intermolecular Aggregates with Fluoroiodohydrocarbons : Research on the formation of stable aggregates involving 1-iodoperfluoroalkanes (related to this compound) sheds light on their potential use in supramolecular chemistry (Fontana et al., 2002).
properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-5-iodopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F7I/c6-3(7,1-2-13)4(8,9)5(10,11)12/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNRRNKRZXHADL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880148 | |
Record name | 3:2 Fluorotelomer iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68188-12-5, 1513-88-8 | |
Record name | Alkyl iodides, C4-20, gamma-omega-perfluoro | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068188125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkyl iodides, C4-20, .gamma.-.omega.-perfluoro | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3:2 Fluorotelomer iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alkyl iodides, C4-20, γ-ω-perfluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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